

Technical Support Center: Addressing the Limitations of Polymyxin Disk Diffusion Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Polymyxin**

Cat. No.: **B074138**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with **polymyxin** disk diffusion testing. Given the known limitations of this method, we provide insights into common problems, interpretation of results, and guidance on recommended alternative testing protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my **polymyxin** disk diffusion results inconsistent or showing no zone of inhibition even for susceptible strains?

A1: This is a common and well-documented issue with **polymyxin** disk diffusion testing. The primary reason is the poor and slow diffusion of large **polymyxin** molecules (**polymyxin** B and colistin) through the agar medium.^{[1][2][3][4]} This results in unreliable and often falsely resistant results. Other contributing factors can include:

- **Cation Content of Media:** The concentration of divalent cations like Calcium (Ca^{2+}) and Magnesium (Mg^{2+}) in the Mueller-Hinton Agar (MHA) can significantly affect the activity of **polymyxins** and, consequently, the zone size.
- **Inoculum Size:** An inoculum that is too dense can lead to smaller or absent zones of inhibition.
- **Agar Depth:** Variations in the depth of the agar can affect the diffusion of the antibiotic.^[5]

Q2: Are there established zone diameter breakpoints for interpreting **polymyxin** disk diffusion results?

A2: No, major international standards committees, including the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), do not recommend the disk diffusion method for **polymyxin** susceptibility testing and therefore have not established official zone diameter breakpoints.^{[2][6][7][8]} Any interpretation of zone diameters would be unreliable and is strongly discouraged.

Q3: My lab has historically used disk diffusion for **polymyxin** testing. How should we proceed?

A3: It is highly recommended to transition to a reference method for **polymyxin** susceptibility testing. The gold standard and internationally recognized reference method is broth microdilution (BMD).^{[3][4][9]} Agar dilution (AD) is another acceptable, albeit more laborious, alternative.^{[4][6]} These methods provide a quantitative Minimum Inhibitory Concentration (MIC) value, which is essential for accurate determination of susceptibility.

Q4: What are "very major errors" and "major errors" in the context of **polymyxin** susceptibility testing?

A4:

- Very Major Errors (VME): This is a false-susceptible result. It occurs when a method (like disk diffusion) indicates that a resistant strain is susceptible. This is the most serious type of error as it can lead to inappropriate treatment and clinical failure. Studies have shown significant VME rates for **polymyxin** disk diffusion.^{[6][10]}
- Major Errors (ME): This is a false-resistant result, where a susceptible strain is reported as resistant. While also a concern, it is generally considered less clinically dangerous than a VME.

Troubleshooting Guide

Problem: No zone of inhibition or a very small zone is observed around the **polymyxin** disk.

Possible Cause	Troubleshooting Step
Poor drug diffusion	This is an inherent limitation of the method. [1] [2] [3] [4] Action: Confirm the result using a reference method like broth microdilution (BMD).
Incorrect inoculum density	Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard.
Improper agar conditions	Use Mueller-Hinton Agar from a reputable source and ensure the agar depth is uniform (4.0 ± 0.5 mm). [5] Check the manufacturer's quality control for cation concentrations.
Expired or improperly stored disks	Check the expiration date on the polymyxin disks and ensure they have been stored according to the manufacturer's instructions, typically at -20°C to +8°C in a dry environment. [5]

Problem: Quality Control (QC) strain is out of the acceptable range.

Possible Cause	Troubleshooting Step
QC strain contamination or mutation	Subculture the QC strain from a fresh stock culture. If the problem persists, obtain a new, certified QC strain.
Procedural error	Review the entire testing procedure, from inoculum preparation to incubation, for any deviations from the standard protocol.
Media or disk potency issues	Test a new lot of Mueller-Hinton Agar or polymyxin disks.

Data Presentation

Table 1: Error Rates of Polymyxin B Disk Diffusion Compared to Broth Microdilution (BMD) for *Pseudomonas aeruginosa*

Error Type	Error Rate (%)	Reference
Very Major Errors (False Susceptibility)	1.2%	[1][11]
Major Errors (False Resistance)	11.5%	[1][11]

Table 2: General Error Rates Reported for Polymyxin Disk Diffusion vs. Reference Methods

Polymyxin	Error Type	Reported Rate Range (%)	Applicable Organisms	Reference(s)
Colistin	Very Major Errors	0.7% - 3.5%	Gram-negative bacteria	[6][10]
Polymyxin B	Very Major Errors	1.2% - 5%	Gram-negative bacteria	[6][10]

Table 3: Quality Control (QC) Ranges for Reference Broth Microdilution (MIC in μ g/mL)

QC Strain	Antimicrobial	CLSI Acceptable Range	EUCAST Acceptable Range
Escherichia coli ATCC® 25922™	Colistin	0.25 - 2	0.25 - 2
Polymyxin B	0.25 - 2	Not specified	
Pseudomonas aeruginosa ATCC® 27853™	Colistin	0.5 - 4	0.5 - 4
Polymyxin B	0.5 - 4	Not specified	
Escherichia coli NCTC 13846 (mcr-1 positive)	Colistin	Not specified	Target MIC: 4 (occasionally 2 or 8)

Note: Data is based on CLSI and EUCAST guidelines. Users should always refer to the latest versions of these documents.[\[6\]](#)[\[7\]](#)[\[12\]](#)

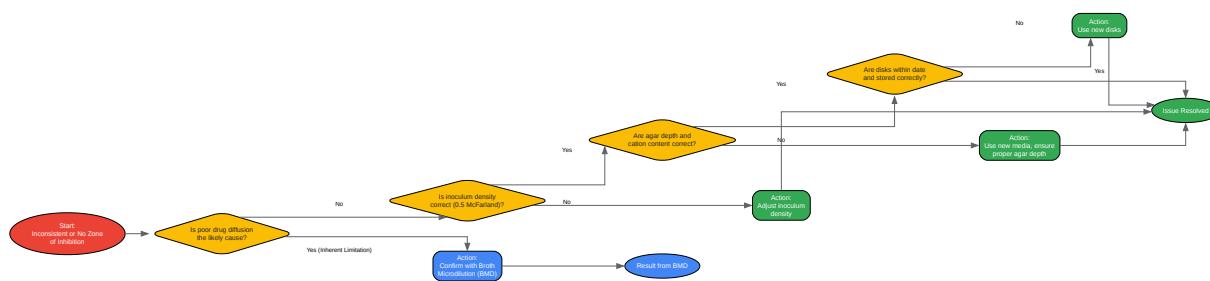
Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for Polymyxin Susceptibility Testing (Reference Method)

This protocol is based on CLSI guidelines.

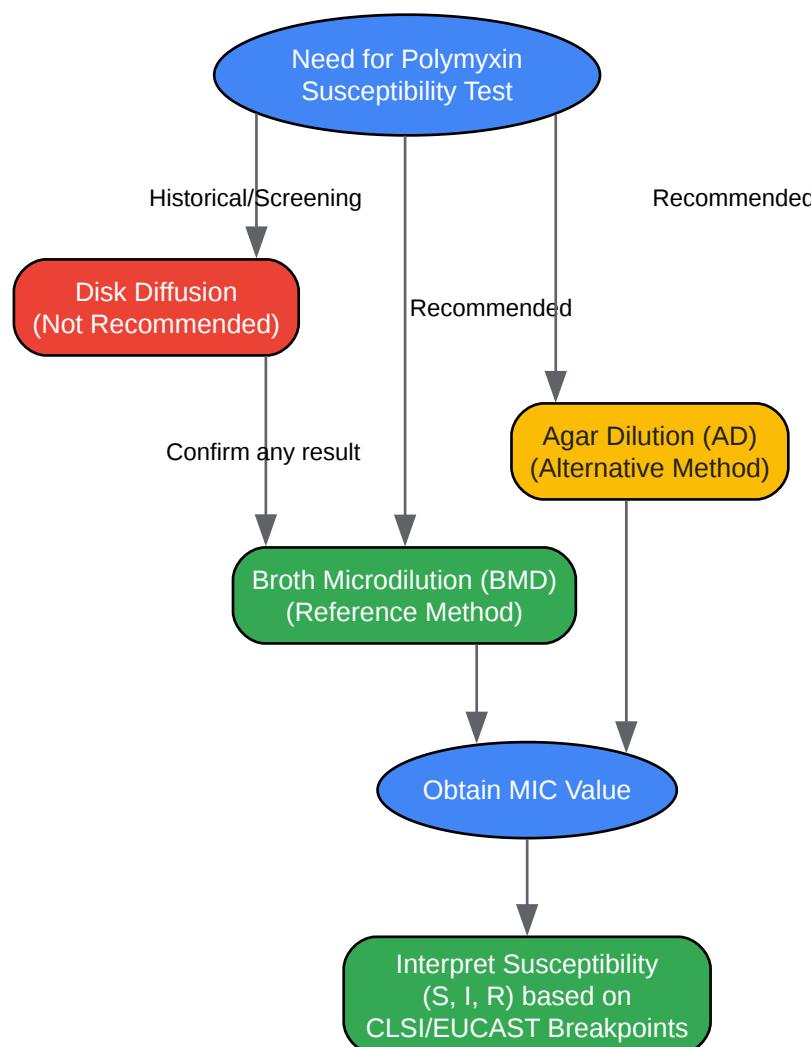
- Prepare Materials:
 - Cation-adjusted Mueller-Hinton Broth (CA-MHB).
 - **Polymyxin B** or colistin sulfate powder.
 - Sterile 96-well microtiter plates.
 - Bacterial inoculum standardized to 0.5 McFarland.
 - QC strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™).
- Prepare Antibiotic Stock Solution:

- Prepare a stock solution of the **polymyxin** antibiotic in a sterile solvent (e.g., water) as specified by the manufacturer.
- Prepare Antibiotic Dilutions:
 - Perform serial twofold dilutions of the antibiotic in CA-MHB to achieve a range of concentrations (e.g., 0.12 to 128 μ g/mL).
 - Dispense 100 μ L of each concentration into the wells of the 96-well plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Prepare Inoculum:
 - From a pure culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculate Microtiter Plate:
 - Add the diluted bacterial suspension to each well (except the sterility control).
- Incubation:
 - Incubate the plate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading Results:
 - The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.


Protocol 2: Agar Dilution for Polymyxin Susceptibility Testing

- Prepare Materials:
 - Mueller-Hinton Agar (MHA).

- **Polymyxin B** or colistin sulfate powder.
- Sterile petri dishes.
- Bacterial inoculum standardized to 0.5 McFarland.
- QC strains.
- Prepare Antibiotic-Containing Agar Plates:
 - Prepare a stock solution of the **polymyxin**.
 - Melt MHA and cool to 45-50°C.
 - Add the appropriate volume of the antibiotic stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.12 to 128 µg/mL). Mix well but gently to avoid bubbles.
 - Pour the agar into sterile petri dishes and allow them to solidify. Include a growth control plate with no antibiotic.
- Prepare Inoculum:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
 - Dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.
- Inoculate Plates:
 - Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared agar plates with the bacterial suspension.
- Incubation:
 - Allow the inoculum spots to dry, then invert the plates and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours.
- Reading Results:


- The MIC is the lowest concentration of the antibiotic on the agar plate that inhibits the visible growth of the bacteria.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **polymyxin** disk diffusion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of disc diffusion, Etest and broth microdilution for testing susceptibility of carbapenem-resistant *P. aeruginosa* to polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymyxin B Etest® compared with gold-standard broth microdilution in carbapenem-resistant Enterobacteriaceae exhibiting a wide range of polymyxin B MICs - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. szu.gov.cz [szu.gov.cz]
- 6. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymyxin Susceptibility Testing and Interpretive Breakpoints: Recommendations from the United States Committee on Antimicrobial Susceptibility Testing (USCAST) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparison of disc diffusion, Etest and broth microdilution for testing susceptibility of carbapenem-resistant *P. aeruginosa* to polymyxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Addressing the Limitations of Polymyxin Disk Diffusion Testing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074138#addressing-the-limitations-of-polymyxin-disk-diffusion-testing>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com